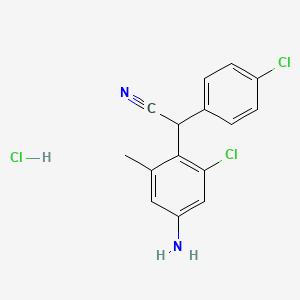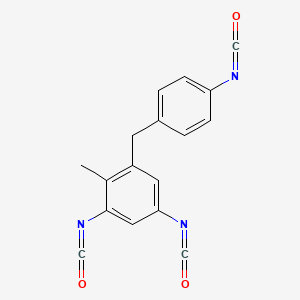
5-(p-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(p-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate is a chemical compound that belongs to the class of aromatic diisocyanates. It is characterized by the presence of two isocyanate groups (-NCO) attached to an aromatic ring structure. This compound is used in various industrial applications, particularly in the production of polyurethanes, which are materials known for their versatility and wide range of uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate typically involves the reaction of an aromatic amine with phosgene. The process can be summarized as follows:
Aromatic Amine Preparation: The starting material, an aromatic amine, is prepared through nitration and subsequent reduction of the corresponding aromatic compound.
Phosgenation: The aromatic amine is then reacted with phosgene (COCl₂) under controlled conditions to form the diisocyanate. This reaction is highly exothermic and requires careful temperature control and the use of appropriate solvents to manage the reaction kinetics.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors equipped with safety measures to handle the toxic and reactive nature of phosgene. The process involves:
Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, ensuring efficient heat management and high yield.
Purification: The crude product is purified through distillation or crystallization to obtain the desired diisocyanate with high purity.
化学反应分析
Types of Reactions
5-(p-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in foams, coatings, adhesives, and elastomers.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often requiring catalysts to enhance the reaction rate.
Water: Reacts with isocyanates to form carbamic acids, which decompose to release carbon dioxide and amines.
Major Products
The major products formed from these reactions include:
Polyurethanes: Used in foams, coatings, and elastomers.
Ureas: Used in the production of resins and adhesives.
Carbamic Acids: Intermediate products that decompose to form amines and carbon dioxide.
科学研究应用
5-(p-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Widely used in the production of polyurethanes for various applications, including insulation, automotive parts, and consumer goods.
作用机制
The mechanism of action of 5-(p-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products such as urethanes and ureas. The molecular targets include hydroxyl groups in alcohols and amino groups in amines, which react with the isocyanate groups to form the corresponding products.
相似化合物的比较
Similar Compounds
4,4’-Methylenediphenyl diisocyanate (MDI): Another aromatic diisocyanate used in the production of polyurethanes.
Toluene diisocyanate (TDI): A widely used diisocyanate with similar applications in polyurethane production.
Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate used in the production of polyurethanes with different properties.
Uniqueness
5-(p-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate is unique due to its specific aromatic structure, which imparts distinct reactivity and properties compared to other diisocyanates. Its ability to form stable urethane and urea linkages makes it valuable in the production of high-performance polyurethanes with tailored properties for specific applications.
属性
CAS 编号 |
82151-48-2 |
|---|---|
分子式 |
C17H11N3O3 |
分子量 |
305.29 g/mol |
IUPAC 名称 |
1,5-diisocyanato-3-[(4-isocyanatophenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C17H11N3O3/c1-12-14(6-13-2-4-15(5-3-13)18-9-21)7-16(19-10-22)8-17(12)20-11-23/h2-5,7-8H,6H2,1H3 |
InChI 键 |
SYQQCHZXVXQPIS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1N=C=O)N=C=O)CC2=CC=C(C=C2)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


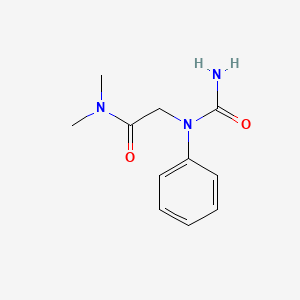


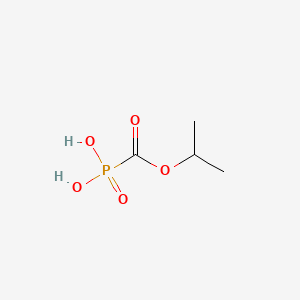
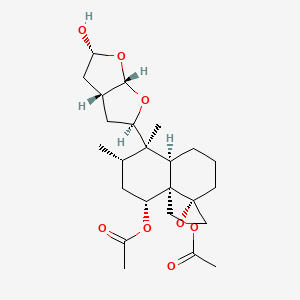
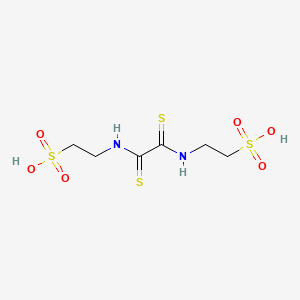
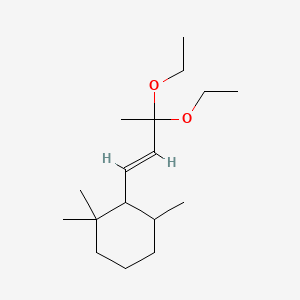

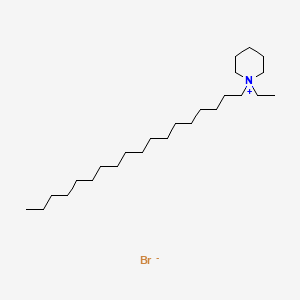
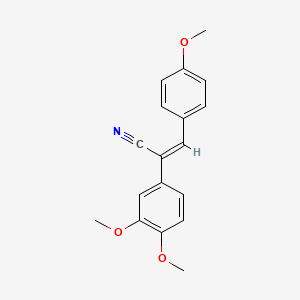
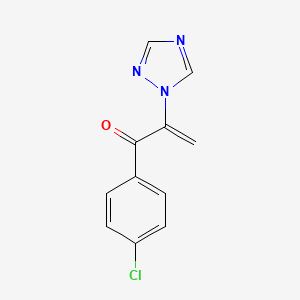
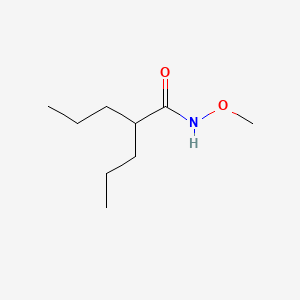
![2,2'-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol]](/img/structure/B12679103.png)
